![molecular formula C11H14BrNO3 B12556365 Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate CAS No. 151827-86-0](/img/structure/B12556365.png)
Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate is a chemical compound with the molecular formula C10H12BrNO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethoxycarbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate typically involves several steps:
Reduction Reaction: Ortho-nitrotoluene and ammonium chloride are subjected to a reduction reaction under the catalytic action of zinc powder and alloy micro-nano powder.
Acylation Reaction: Hydroxylamine undergoes an acylation reaction.
Methylation Reaction: A methylation reaction is performed.
Bromination Reaction: The final step involves a bromination reaction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl {2-[2-(chloromethyl)phenyl]ethoxy}carbamate: Similar structure but with a chlorine atom instead of bromine.
Methyl {2-[2-(fluoromethyl)phenyl]ethoxy}carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. This makes it distinct from its chloro- and fluoro- counterparts .
Eigenschaften
CAS-Nummer |
151827-86-0 |
|---|---|
Molekularformel |
C11H14BrNO3 |
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
methyl N-[2-[2-(bromomethyl)phenyl]ethoxy]carbamate |
InChI |
InChI=1S/C11H14BrNO3/c1-15-11(14)13-16-7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
IIXHTYJHNJTIQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NOCCC1=CC=CC=C1CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
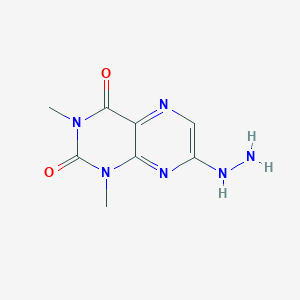
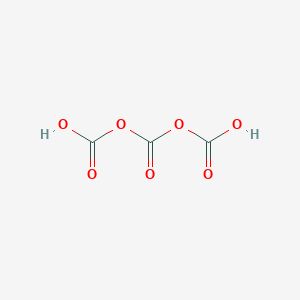
![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
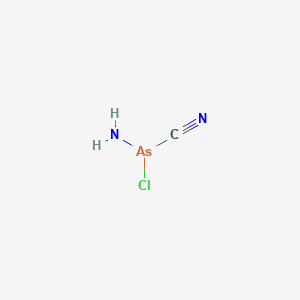
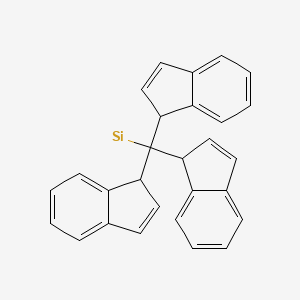
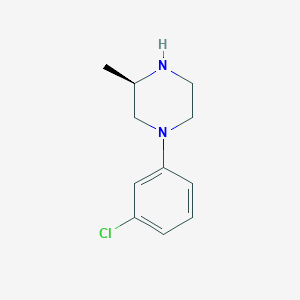
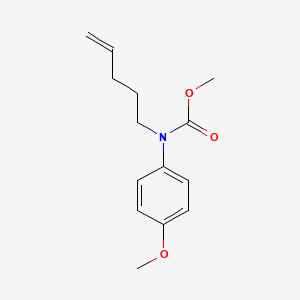


![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
